

Application Notes and Protocols: Krypton-85 as a Tracer for Oceanographic Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Krypton-85*

Cat. No.: *B077114*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krypton-85 (^{85}Kr), a radioactive isotope of the noble gas krypton with a half-life of 10.76 years, serves as a powerful transient tracer for studying dynamic processes in the ocean.^[1] Primarily introduced into the atmosphere from nuclear fuel reprocessing plants, its well-documented and increasing atmospheric concentration provides a time-dependent input function for tracing recently ventilated water masses.^{[2][3]} Its chemical inertness and moderate timescale of decay make it an ideal tool for investigating ocean circulation, ventilation, and mixing processes on decadal timescales. These studies are crucial for understanding climate variability, the ocean's capacity to absorb anthropogenic substances, and for the calibration of ocean models.

Physicochemical Properties of Krypton-85

A thorough understanding of the physical and chemical properties of Krypton-85 is essential for its application as an oceanographic tracer.

Property	Value	Reference
Half-life	10.728 years	[1]
Decay Mode	Beta (β^-) and Gamma (γ) emission	[1]
Major Beta Decay Energy (Maximum)	0.687 MeV (99.57% abundance)	[1]
Gamma Emission Energy	0.514 MeV (0.43% abundance)	[1]
Atmospheric Concentration (Northern Hemisphere, ~2019)	~80 dpm/cc Kr (disintegrations per minute per cm^3 of krypton)	[2]
Atmospheric Concentration (Southern Hemisphere)	Lower than the Northern Hemisphere due to primary sources being in the north	[4]

Applications in Oceanographic Studies

The well-characterized atmospheric history and radioactive decay of ^{85}Kr allow for its use as a "dating" tool for water masses. By measuring the concentration of ^{85}Kr in a seawater sample and comparing it to the known atmospheric concentration at the time the water mass was last in contact with the surface, scientists can determine the "age" of the water, or the time elapsed since it was subducted into the ocean interior.

Key Applications Include:

- Ocean Ventilation and Circulation: ^{85}Kr is used to trace the pathways and rates of newly formed deep and intermediate water masses, providing insights into the Meridional Overturning Circulation.
- Water Mass Age Determination: The radioactive decay of ^{85}Kr acts as a clock, allowing for the determination of the time since a water parcel was last at the surface.
- Mixing and Diffusion Studies: The distribution of ^{85}Kr can be used to quantify vertical and horizontal mixing rates within the ocean interior.

- Model Validation: ^{85}Kr data provides a crucial constraint for calibrating and validating ocean circulation models.

Experimental Protocols

The measurement of the low concentrations of ^{85}Kr in seawater requires specialized and highly sensitive analytical techniques. The overall process can be broken down into three main stages: sampling and gas extraction, purification of krypton, and radiometric analysis.

I. Seawater Sampling and Gas Extraction

Objective: To collect a large volume of seawater and efficiently extract the dissolved gases, including krypton.

Materials:

- Niskin bottles or other large-volume water samplers
- Vacuum extraction system
- Gas collection cylinders

Protocol:

- Collect large volume seawater samples (typically 100-250 liters) from desired depths using a rosette of Niskin bottles.
- Immediately upon retrieval, connect the Niskin bottle to a vacuum extraction system to prevent gas exchange with the atmosphere.
- The dissolved gases are stripped from the seawater under vacuum and collected in a pre-evacuated gas cylinder. The efficiency of gas extraction is critical and should be quantified.

II. Krypton Purification

Objective: To separate the minute amount of krypton from the bulk extracted gases (primarily nitrogen, oxygen, and argon).

Materials:

- Cryogenic traps (liquid nitrogen)
- Gas chromatograph (GC)
- Activated charcoal traps

Protocol:

- The collected gas sample is passed through a series of cryogenic traps to remove water vapor and carbon dioxide.
- The remaining gas is then passed through a gas chromatograph with a column designed to separate krypton from other permanent gases.
- The krypton fraction is trapped on a cooled activated charcoal trap, further purifying it from any remaining impurities.

III. Radiometric Analysis of ^{85}Kr

Two primary methods are used for the low-level measurement of ^{85}Kr : Low-Level Gas Proportional Counting and Atom Trap Trace Analysis (ATTA).

Objective: To measure the beta decay of ^{85}Kr .

Materials:

- Gas proportional counter
- Shielding materials (lead, copper) to reduce background radiation

Protocol:

- The purified krypton sample is mixed with a counting gas (e.g., methane or P-10 gas) and introduced into the gas proportional counter.
- The counter is placed within a heavy shield to minimize interference from cosmic rays and other background radiation sources.

- The beta particles emitted by the decay of ^{85}Kr ionize the counting gas, creating electrical pulses that are counted over a long period (hours to days) to achieve sufficient statistical precision.

Objective: To count individual ^{85}Kr atoms using laser cooling and trapping.

Materials:

- Atom Trap Trace Analysis (ATTA) instrument, which includes a laser system, magneto-optical trap, and a high-vacuum system.

Protocol:

- The purified krypton sample is introduced into the high-vacuum system of the ATTA instrument.
- A laser system is tuned to a specific electronic transition of krypton atoms. The laser light cools and slows down the ^{85}Kr atoms.
- A magneto-optical trap captures the slowed ^{85}Kr atoms, holding them in a small volume.
- The fluorescence of the trapped ^{85}Kr atoms is detected by a sensitive camera, allowing for the counting of individual atoms. ATTA is a highly sensitive and selective method, capable of detecting extremely low concentrations of ^{85}Kr .

Data Presentation

The following tables summarize key quantitative data related to the application of ^{85}Kr in oceanographic studies.

Table 1: Comparison of ^{85}Kr Analytical Techniques

Technique	Sample Volume (Seawater)	Detection Limit	Advantages	Disadvantages
Low-Level Gas Proportional Counting	100 - 250 L	~0.05 dpm/cc Kr	Established technique	Large sample volume, long counting times
Atom Trap Trace Analysis (ATTA)	10 - 50 L	<0.01 dpm/cc Kr	High sensitivity, smaller sample volume	Complex and expensive instrumentation

Table 2: Representative ^{85}Kr Concentrations in the Ocean

Ocean Basin	Water Mass	Approximate Age (years)	^{85}Kr Activity (dpm/cc Kr)
North Atlantic	Deep Water	< 20	> 50
North Pacific	Deep Water	> 500	< 5
Southern Ocean	Antarctic Intermediate Water	10 - 30	30 - 60

Note: These values are illustrative and can vary significantly depending on the specific location and time of sampling.

Mandatory Visualizations

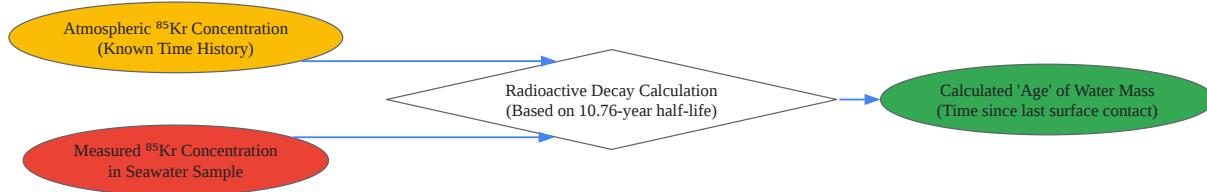
Experimental Workflow for ^{85}Kr Oceanographic Tracer Study

Seawater Sampling & Gas Extraction

1. Large Volume Seawater Collection
(e.g., Niskin Bottles)

2. Onboard Vacuum Degassing

Laboratory Analysis


3. Krypton Purification
(Cryogenics & Gas Chromatography)

4. Radiometric Measurement
(Proportional Counting or ATTA)

Data Processing & Interpretation

5. Calculation of ^{85}Kr Activity

6. Water Mass Age Determination &
Oceanographic Interpretation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Krypton-85 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Modelling 85Kr datasets with python for applications in tracer hydrology and to investigate atmospheric circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Krypton-85 datasets of the northern and southern hemisphere collected over the past 60 years - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Krypton-85 as a Tracer for Oceanographic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077114#krypton-85-as-a-tracer-for-oceanographic-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com